2-Mercaptopyrimidine

Catalog No.
S610026
CAS No.
1450-85-7
M.F
C4H4N2S
M. Wt
112.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptopyrimidine

CAS Number

1450-85-7

Product Name

2-Mercaptopyrimidine

IUPAC Name

1H-pyrimidine-2-thione

Molecular Formula

C4H4N2S

Molecular Weight

112.16 g/mol

InChI

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)

InChI Key

HBCQSNAFLVXVAY-UHFFFAOYSA-N

SMILES

C1=CNC(=S)N=C1

Synonyms

2-mercapto pyrimidine, 2-mercaptopyrimidine, pyrimidine-2-thiol, pyrimidine-2-thiol, lithium salt

Canonical SMILES

C1=CNC(=S)N=C1

Isomeric SMILES

C1=CN=C(N=C1)S

Palladium-Catalyzed Kinetic Resolutions:

  • 2-Mercaptopyrimidine has been studied for its ability to participate in palladium-catalyzed kinetic resolutions []. This technique aims to separate racemic mixtures (mixtures containing equal amounts of two mirror-image molecules) of certain organic compounds into their enantiomerically pure forms (single mirror-image molecules).
  • The research suggests that 2-mercaptopyrimidine can act as a nucleophile (electron-donating species) in this process, reacting with one enantiomer of a racemic mixture faster than the other, ultimately leading to the separation of the desired enantiomer [].

Photodegradation Studies:

  • Another area of research involving 2-mercaptopyrimidine focuses on its photodegradation (breakdown by light) in aqueous solutions. Studies have investigated the use of zinc oxide as a photocatalyst to accelerate the breakdown of 2-mercaptopyrimidine in aerated water [].
  • Understanding the photodegradation behavior of 2-mercaptopyrimidine can be valuable in various contexts, such as environmental studies related to the fate of pollutants in water bodies.

2-Mercaptopyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted at the second position with a sulfanyl group. Its chemical formula is C₄H₄N₂S, and it is also known as pyrimidine-2-thiol. This compound exhibits distinct properties due to the presence of the thiol functional group, which contributes to its reactivity and biological activity. 2-Mercaptopyrimidine has been studied for its potential applications in various fields, including materials science and biochemistry, particularly as a corrosion inhibitor and in coordination chemistry with transition metals .

, primarily due to its thiol group. Key reactions include:

  • Nucleophilic substitution: The sulfur atom can act as a nucleophile, allowing 2-mercaptopyrimidine to react with electrophiles, such as haloalkanes. This reaction can lead to the formation of thioether derivatives .
  • Coordination chemistry: 2-Mercaptopyrimidine can coordinate with transition metals, forming complexes that are of interest in catalysis and materials science .
  • Tautomerism: The compound exists in equilibrium between thiol and thione forms, influencing its reactivity and stability under different conditions .

Research indicates that 2-Mercaptopyrimidine possesses biological activity that may be beneficial in various applications:

  • Corrosion inhibition: Studies have shown that 2-mercaptopyrimidine is an effective inhibitor for metal corrosion, achieving high inhibition efficiency at low concentrations .
  • Antimicrobial properties: Some derivatives of 2-mercaptopyrimidine exhibit antimicrobial activity, suggesting potential applications in pharmaceuticals .
  • Allergenic potential: It has been noted as an allergen, which may limit its use in certain consumer products .

Several methods exist for synthesizing 2-mercaptopyrimidine:

  • From pyrimidine derivatives: A common synthesis method involves the reaction of pyrimidine with hydrogen sulfide or thiourea under acidic conditions.
  • Organic syntheses procedures: Specific protocols detail the use of concentrated sulfuric acid to yield 2-mercaptopyrimidine bisulfate, which can be converted into the free thiol form .
  • Reactions with haloalkanes: The nucleophilic nature of the thiol group allows for the synthesis of various derivatives through reactions with haloalkanes .

2-Mercaptopyrimidine finds utility across multiple domains:

  • Corrosion inhibitors: Its effectiveness in preventing metal corrosion makes it valuable in industrial applications .
  • Pharmaceuticals: Its biological activities suggest potential roles in drug development, particularly for antimicrobial agents.
  • Coordination chemistry: The ability to form complexes with transition metals opens avenues for research in catalysis and materials science .

Interaction studies involving 2-mercaptopyrimidine focus on its behavior with various substrates:

  • Metal complexes: Investigations into how 2-mercaptopyrimidine coordinates with different transition metals reveal insights into its potential catalytic properties .
  • Biological interactions: Studies examining its interaction with biological systems highlight both therapeutic potentials and allergenic risks associated with its use .

Several compounds share structural similarities with 2-mercaptopyrimidine. Here are some notable examples:

Compound NameStructureUnique Features
2-ThiouracilPyrimidine ring + thiolAntiviral properties; used in cancer treatment
4,6-Dimethyl-2-mercaptopyrimidineMethylated pyrimidine + thiolExhibits tautomeric behavior; potential drug candidate
2-AminothiazoleThiazole ring + amineKnown for antifungal activity; different heterocycle

Uniqueness of 2-Mercaptopyrimidine

What sets 2-mercaptopyrimidine apart from these similar compounds is its specific role as a corrosion inhibitor and its unique coordination chemistry. While other compounds may exhibit biological activity or serve different functions, the combination of properties found in 2-mercaptopyrimidine makes it particularly valuable in both industrial and research applications.

XLogP3

-1.1

LogP

-1.11 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53745-18-9
1450-85-7

Wikipedia

Pyrimidine-2-thiol

General Manufacturing Information

2(1H)-Pyrimidinethione: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types